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Compound of Interest

Compound Name: 3'-Acetoxy-4-chlorobutyrophenone

Cat. No.: B1343539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-
Acetoxy-4-chlorobutyrophenone, a compound of interest in synthetic chemistry and drug
development. Due to the limited availability of experimental data for this specific molecule in
public databases, this document presents a comprehensive set of predicted spectral data
based on the analysis of structurally analogous compounds. This guide is intended to serve as
a valuable resource for the identification and characterization of 3'-Acetoxy-4-
chlorobutyrophenone and related structures.

Chemical Structure and Properties

o |[UPAC Name: 1-(3-acetoxy-4-chlorophenyl)butan-1-one
e Molecular Formula: C12H13ClO3
e Molecular Weight: 240.68 g/mol

e Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3'-Acetoxy-4-chlorobutyrophenone. These
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predictions are derived from the known spectral characteristics of 4-chlorobutyrophenone and
acetoxy-substituted aromatic rings.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 3'-Acetoxy-4-chlorobutyrophenone (Solvent:
CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
Aromatic Protons (H-

~7.9-8.1 m 2H
2', H-6")

~74-7.5 d 1H Aromatic Proton (H-5")
Acetoxy Methyl

~2.3 s 3H Y Y
Protons (-OCOCH:S3)

~3.7 t 2H -CH2-Cl

~3.1 t 2H -C(=0)-CHza-

~2.1 p 2H -CH2-CH2-CHa2-

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 3'-Acetoxy-4-chlorobutyrophenone (Solvent:
CDCls, 100 MHz)
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Chemical Shift (6, ppm)

Assignment

~197 C=0 (Ketone)
~169 C=0 (Ester)
~150 C-3' (Aromatic)
~138 C-1' (Aromatic)
~132 C-4' (Aromatic)
~130 C-6' (Aromatic)
~128 C-5' (Aromatic)
~125 C-2' (Aromatic)
~45 -CH2-ClI

~35 -C(=0)-CHa-
~27 -CH2-CH2-CH2-
~21 -OCOCHs

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 3'-Acetoxy-4-chlorobutyrophenone

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch
~2950 - 2850 Medium Aliphatic C-H Stretch
~1765 Strong C=0 Stretch (Ester)
~1690 Strong C=0 Stretch (Ketone)
~1600, ~1475 Medium-Strong Aromatic C=C Bending
~1200 Strong C-O Stretch (Ester)
~800 - 600 Strong C-CI Stretch
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Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for 3'-Acetoxy-4-chlorobutyrophenone (Electron

lonization - EI)

m/z Possible Fragment
240/242 [M]* (Molecular lon)
198/200 [M - CH2=C=0]*
183/185 [M - OCOCHs]*
139/141 [CICeH4COJ*

43 [CHsCOJ*

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data

presented above. These are generalized procedures and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3'-Acetoxy-4-

chlorobutyrophenone in 0.5-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: A 400 MHz NMR spectrometer.

e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://www.benchchem.com/product/b1343539?utm_src=pdf-body
https://www.benchchem.com/product/b1343539?utm_src=pdf-body
https://www.benchchem.com/product/b1343539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak (CDClIs: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between
two sodium chloride (NacCl) or potassium bromide (KBr) plates.

o KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press
into a thin, transparent pellet.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Record the sample spectrum over a range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

o Data Acquisition:
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o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500

amu.

o The electron energy for El is typically set to 70 eV.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3'-

Acetoxy-4-chlorobutyrophenone.

Sample Preparation

3'-Acetoxy-4-chlorobutyrophenone

NMR Spectroscopy
(*H and 13C)

< IR Spectroscopy —>

Data Acquisition

A4

Mass Spectrometry

Y

Chemical Shifts
Multiplicity
Integration

Data Analysis & Interpretation

Y

Functional Group

Identification

Molecular Weight
Fragmentation Pattern

Conclusion

Structural Elucidation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/7

Tech Support


https://www.benchchem.com/product/b1343539?utm_src=pdf-body
https://www.benchchem.com/product/b1343539?utm_src=pdf-body
https://www.benchchem.com/product/b1343539?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the spectroscopic characterization of 3'-Acetoxy-4-
chlorobutyrophenone.

 To cite this document: BenchChem. [Spectroscopic Profile of 3'-Acetoxy-4-
chlorobutyrophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343539#spectral-data-nmr-ir-ms-of-3-acetoxy-4-
chlorobutyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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